(3S)-Oct-4-en-3-ol
Description
Properties
CAS No. |
202917-31-5 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(3S)-oct-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h6-9H,3-5H2,1-2H3/t8-/m0/s1 |
InChI Key |
IWHMIKIFTITXGS-QMMMGPOBSA-N |
Isomeric SMILES |
CCCC=C[C@H](CC)O |
Canonical SMILES |
CCCC=CC(CC)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of Prochiral Precursors
One of the most common approaches to prepare chiral secondary alcohols like (3S)-Oct-4-en-3-ol is the asymmetric reduction of the corresponding ketone, oct-4-en-3-one.
- Method : Catalytic asymmetric reduction using chiral catalysts or chiral auxiliaries.
- Typical Catalysts : Optically active alcohol complexes, such as those derived from α-pinene or other chiral ligands.
- Yields and Enantiomeric Excess : Literature reports yields ranging from 70% to 90% with enantiomeric excess (e.e.) values up to 98% depending on the catalyst and conditions.
- Example : Reduction of 1-octyn-3-one analogs with chiral borane complexes or transition metal catalysts to yield optically active 1-octyn-3-ol derivatives, which can be further converted to (3S)-Oct-4-en-3-ol by selective hydrogenation of the triple bond to a double bond.
| Parameter | Typical Range/Value |
|---|---|
| Catalyst type | Chiral borane complexes, α-pinene derivatives |
| Yield (%) | 70–90 |
| Enantiomeric excess (%) | Up to 98 |
| Reaction temperature | Ambient to moderate (25–80 °C) |
| Solvent | Tetrahydrofuran, ethyl acetate, or similar |
Catalytic Hydrogenation of Precursors
Hydrogenation of unsaturated ketones or related intermediates is a key step in the preparation of (3S)-Oct-4-en-3-ol.
- Catalysts : Palladium on carbon (Pd/C), palladium on calcium carbonate (Pd/CaCO3), sometimes doped with lead for selectivity.
- Conditions : Temperatures between 15–100 °C, pressures from 1 to 15 bar hydrogen.
- Solvent : Often performed in aqueous or solvent-free conditions to improve economic and environmental profiles.
- Selectivity : Processes have been optimized to achieve >90% selectivity and >95% conversion.
| Step | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Selectivity (%) | Conversion (%) |
|---|---|---|---|---|---|---|
| a) Hydrogenation | Pd/C or Pd/CaCO3 (with Pb) | 25–80 | 1.5–6 | Water or solvent-free | >90 | >95 |
- Catalyst Characteristics : BET surface area 5–15 m²/g, particle size D50 3–30 μm, often egg-shell type for easy separation and recycling.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|
| Asymmetric catalytic reduction | High enantiomeric excess; scalable | Requires chiral catalysts; cost | 70–90% | Up to 98% |
| Catalytic hydrogenation | Economical; high selectivity; recyclable catalysts | Requires precise control of conditions | >90% | Moderate to high |
| Epoxide intermediate route | High stereoselectivity; versatile | Multi-step; requires protecting groups | Variable | High |
Research Findings and Optimization Parameters
- Catalyst Loading : Optimal catalyst-to-substrate ratios range from 1:250 to 1:1000 by weight for hydrogenation steps to balance activity and cost.
- Temperature and Pressure : Moderate temperatures (25–80 °C) and pressures (1.5–6 bar) favor high selectivity and conversion while minimizing side reactions.
- Solvent Effects : Solvent-free or aqueous media reduce environmental impact and simplify product isolation.
- Recycling : Use of pulverous or egg-shell catalysts facilitates catalyst recovery and reuse, enhancing process sustainability.
- Enantiomeric Control : Use of chiral ligands or auxiliaries in reduction steps is critical for achieving the desired (3S) stereochemistry.
Summary Table of Key Preparation Parameters
| Parameter | Asymmetric Reduction | Catalytic Hydrogenation | Epoxide Route |
|---|---|---|---|
| Catalyst | Chiral borane complexes | Pd/C, Pd/CaCO3 (Pb doped) | Organolithium reagents |
| Temperature (°C) | 25–80 | 25–80 | Variable |
| Pressure (bar) | Atmospheric to moderate | 1.5–6 | Atmospheric |
| Solvent | THF, ethyl acetate | Water or solvent-free | Organic solvents |
| Yield (%) | 70–90 | >90 | Variable |
| Enantiomeric Excess (%) | Up to 98 | Moderate to high | High |
| Catalyst Recyclability | Limited | High | Not applicable |
Chemical Reactions Analysis
Types of Reactions: (3S)-Oct-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of oct-4-en-3-one or oct-4-en-3-al.
Reduction: Formation of octan-3-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemical Synthesis
(3S)-Oct-4-en-3-ol serves as an important intermediate in organic synthesis. Its structure allows for versatile reactions, including:
- Hydroxylation : The hydroxyl group can undergo further chemical transformations, making it a precursor for more complex molecules.
- Esterification : It can react with acids to form esters, which are valuable in the production of fragrances and flavoring agents.
Antimicrobial Properties
Research indicates that (3S)-Oct-4-en-3-ol exhibits significant antimicrobial activity against various fungi and bacteria. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 50 µg/ml |
| Pseudomonas aeruginosa | 25 µg/ml |
These findings suggest potential applications in developing natural preservatives or antimicrobial agents in food and pharmaceutical industries.
Insecticidal Effects
The compound has shown insecticidal properties, making it useful in agricultural applications. Studies indicate that it interacts with specific receptors in insects, leading to repellent effects. This property is particularly beneficial for developing eco-friendly pest control solutions.
Flavoring Agent
Due to its pleasant odor, (3S)-Oct-4-en-3-ol is utilized as a flavoring agent in the food industry. It imparts a unique sensory experience in various food products, enhancing their appeal without synthetic additives. Its use is supported by regulatory approvals for food-grade applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of (3S)-Oct-4-en-3-ol against foodborne pathogens demonstrated its potential as a natural preservative. The compound was tested against common pathogens like Salmonella and Listeria, showing effective inhibition at concentrations below 100 µg/ml.
Case Study 2: Agricultural Applications
Field trials assessing the insecticidal properties of (3S)-Oct-4-en-3-ol revealed a significant reduction in pest populations when applied as a foliar spray. The results indicated over a 70% decrease in pest activity compared to untreated controls, highlighting its potential as a sustainable agricultural practice.
Mechanism of Action
The mechanism of action of (3S)-Oct-4-en-3-ol in biological systems involves its interaction with olfactory receptors. These receptors are proteins located in the nasal epithelium that bind to odorant molecules, triggering a signal transduction pathway that results in the perception of smell. The specific molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (3S)-Oct-4-en-3-ol is best highlighted through comparisons with chemically related compounds. Below is a detailed analysis:
Table 1: Comparative Properties of (3S)-Oct-4-en-3-ol and β-D-Glucopyranoside, (2R,3S)
Key Differences:
Structural Complexity: (3S)-Oct-4-en-3-ol is a simple unsaturated alcohol, whereas β-D-Glucopyranoside, (2R,3S) is a glycoside derivative with a complex structure involving a glucose moiety and a dihydroxybenzopyran system. This difference significantly impacts solubility and reactivity .
Stability and Storage :
- The glucoside derivative exhibits superior stability under controlled低温 conditions, making it suitable for long-term research storage. In contrast, (3S)-Oct-4-en-3-ol’s volatility and reactivity necessitate stringent safety protocols .
Functional Roles: While (3S)-Oct-4-en-3-ol is widely used in perfumery and food flavoring, β-D-Glucopyranoside, (2R,3S) is restricted to laboratory research, emphasizing its niche biochemical applications .
Research Findings and Implications
- Stereochemical Impact : The (3S) configuration of Oct-4-en-3-ol influences its olfactory properties, distinguishing it from its enantiomer, (3R)-Oct-4-en-3-ol, which may exhibit divergent biological activity.
- Derivative Utility: Glycosidation (as seen in β-D-Glucopyranoside) enhances compound stability and bioavailability, a critical factor in pharmaceutical research .
Q & A
Q. What are the established synthetic pathways for (3S)-Oct-4-en-3-ol, and how can researchers optimize enantiomeric purity?
Methodological Answer:
- Catalyst Selection : Use asymmetric catalysis (e.g., Sharpless epoxidation or Noyori hydrogenation) to achieve stereochemical control. For example, chiral Ru or Rh catalysts can enhance enantioselectivity.
- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis. Adjust reaction parameters (temperature, solvent polarity) based on real-time data to optimize ee .
- Purification : Utilize recrystallization with chiral resolving agents or simulated moving bed (SMB) chromatography to isolate the (3S) enantiomer .
Q. Which spectroscopic techniques are critical for characterizing (3S)-Oct-4-en-3-ol, and how should data interpretation be standardized?
Methodological Answer:
- NMR Analysis : Assign stereochemistry using - and -NMR coupling constants (e.g., -values for double bonds) and NOESY to confirm spatial arrangement of substituents .
- IR and Mass Spectrometry : Validate functional groups (e.g., hydroxyl and alkene stretches) and molecular ion peaks. Cross-reference with databases like PubChem or CAS Common Chemistry .
- Data Reporting : Follow guidelines from the Beilstein Journal of Organic Chemistry: include raw spectral data in supplementary materials and cite literature for known compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for (3S)-Oct-4-en-3-ol across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability. Use dose-response curves to quantify potency .
- Purity Verification : Perform HPLC with evaporative light scattering detection (ELSD) to rule out impurities affecting bioactivity. Document storage conditions (e.g., inert atmosphere) to prevent degradation .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to compare datasets and identify confounding variables .
Q. What strategies are effective for studying the stereochemical effects of (3S)-Oct-4-en-3-ol in catalytic systems?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to predict transition states and enantioselectivity. Compare with experimental kinetic data .
- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy to correlate stereochemical outcomes with catalyst-substrate interactions .
- Cross-Validation : Collaborate with independent labs to verify findings, ensuring methodological transparency and reproducibility .
Q. How should researchers design experiments to investigate the compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose (3S)-Oct-4-en-3-ol to controlled stressors (UV light, humidity) and quantify degradation products via GC-MS or LC-MS .
- Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Include negative controls (e.g., inert solvents) to isolate degradation pathways .
- Data Triangulation : Combine results from multiple analytical methods (e.g., NMR, IR, and mass spectrometry) to confirm degradation mechanisms .
Data Analysis & Reporting
Q. What frameworks are recommended for analyzing contradictory enantioselectivity data in asymmetric syntheses of (3S)-Oct-4-en-3-ol?
Methodological Answer:
- Root Cause Analysis : Conduct OOS (Out-of-Specification) investigations to identify equipment calibration errors or reagent batch variability .
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., catalyst loading, solvent) impacting enantioselectivity .
- Literature Benchmarking : Compare findings against peer-reviewed studies in Organic Chemistry III or similar texts to contextualize discrepancies .
Q. How can researchers ensure methodological rigor when designing in vitro assays for (3S)-Oct-4-en-3-ol’s biological activity?
Methodological Answer:
- Blind Experiments : Use double-blinding to minimize bias in data collection and analysis .
- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay sensitivity .
- Data Auditing : Implement member-checking protocols where peers independently verify raw data and statistical outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
